22,23-Dihydroavermectin B1a aglycon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22,23-Dihydroavermectin B1a aglycon: is a macrocyclic lactone derived from avermectin B1a, where the double bond in the spirocyclic ring system has been reduced to a single bond . It is a major component of ivermectin, a broad-spectrum antiparasitic agent . This compound has garnered significant attention due to its potent biological activities and its role in the development of ivermectin, which has been widely used in veterinary and human medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 22,23-Dihydroavermectin B1a aglycon involves the selective catalytic hydrogenation of the cis-22,23-double bond of avermectin B1a.
Industrial Production Methods: Industrial production of this compound is closely tied to the production of ivermectin. The process involves the fermentation of Streptomyces avermitilis to produce avermectin, followed by chemical modification to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 22,23-Dihydroavermectin B1a aglycon undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The reduction of the double bond in the spirocyclic ring system is a key step in its synthesis.
Substitution: Functional groups in the molecule can be substituted to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its effects on cellular processes .
Medicine: The most notable application is in the development of ivermectin, which is used to treat a variety of parasitic infections in humans and animals . It has shown promise as an antibacterial, antiviral, and anti-cancer agent .
Industry: In the agricultural industry, 22,23-Dihydroavermectin B1a aglycon derivatives are used as pesticides and antiparasitic agents .
Wirkmechanismus
22,23-Dihydroavermectin B1a aglycon exerts its effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite . Additionally, it may interact with other molecular targets, contributing to its broad-spectrum antiparasitic activity .
Vergleich Mit ähnlichen Verbindungen
Avermectin B1a: The parent compound from which 22,23-Dihydroavermectin B1a aglycon is derived.
22,23-Dihydroavermectin B1b: Another component of ivermectin, differing slightly in structure from 22,23-Dihydroavermectin B1a.
Milbemycin: A related macrocyclic lactone with similar antiparasitic properties.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and make it a crucial component of ivermectin . Its ability to bind selectively to glutamate-gated chloride channels sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
123997-59-1; 73162-95-5 |
---|---|
Molekularformel |
C34H50O8 |
Molekulargewicht |
586.766 |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI-Schlüssel |
XOCXXEYUGYTCNG-AOIHNFKZSA-N |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.